molecular formula C19H19N11O B3002838 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1448078-54-3

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide

Katalognummer B3002838
CAS-Nummer: 1448078-54-3
Molekulargewicht: 417.437
InChI-Schlüssel: VTVGJYBHKCEJSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with imidazole, triazole, and pyrimidine moieties have been reported to exhibit significant biological activities, such as antimicrobial, antitubercular, anti-angiogenic, and anticonvulsant effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, compounds with imidazo[1,2-a]pyridine moieties were synthesized using a variety of linkers and substituents to explore their antimycobacterial activity . Similarly, piperidine and pyrimidine derivatives were synthesized and characterized by techniques such as FTIR, NMR, and mass spectral analysis . These methods could potentially be applied to the synthesis of the compound , with the expectation of similar characterization techniques to confirm the structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral analysis and, in some cases, single crystal X-ray diffraction studies . The presence of imidazole, triazole, and pyrimidine rings in the compound suggests a complex structure with multiple sites for potential biological interaction. The molecular structure analysis would likely involve a detailed examination of the electronic distribution and potential binding sites.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often evaluated in the context of their biological activity. For example, novel piperidine analogues were assessed for their ability to inhibit angiogenesis and to bind and cleave DNA, which are important reactions for anticancer activity . The compound may also undergo similar biological reactions, which could be analyzed through in vitro and in vivo assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one described are crucial for their biological efficacy and pharmacokinetic profile. For instance, the identification of a glycine transporter inhibitor involved optimizing the compound's physicochemical properties for better central nervous system availability . The compound's solubility, stability, and permeability would be key factors to analyze, along with its pharmacokinetics and drug-likeness.

Wirkmechanismus

While the specific mechanism of action can vary, some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . This suggests that these compounds may work by inhibiting the growth and proliferation of cancer cells .

Zukünftige Richtungen

Future research on 1,2,4-triazole derivatives could focus on further exploring their potential as anticancer agents . This could involve conducting more detailed studies on their mechanism of action, as well as evaluating their safety and efficacy in preclinical and clinical trials .

Eigenschaften

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N11O/c31-19(27-15-6-18(25-10-22-15)30-13-21-9-26-30)14-2-1-4-28(8-14)16-7-17(24-11-23-16)29-5-3-20-12-29/h3,5-7,9-14H,1-2,4,8H2,(H,22,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVGJYBHKCEJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.